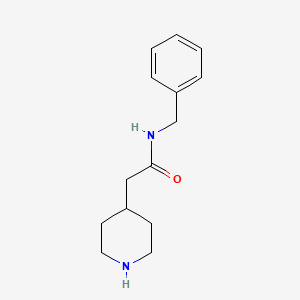

N-Benzyl-2-(piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-piperidin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(10-12-6-8-15-9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKVXHHXDVPLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 2 Piperidin 4 Yl Acetamide

Established Synthetic Pathways for the N-Benzyl-2-(piperidin-4-yl)acetamide Scaffold

The most common and logical synthetic strategies for this compound involve the sequential construction of the molecule, starting from commercially available piperidine (B6355638) derivatives. The primary route involves the N-alkylation of a pre-formed piperidine-4-yl acetamide (B32628) core.

A retrosynthetic analysis of this compound suggests several viable disconnection points. The most straightforward approach involves the disconnection of the N-benzyl bond (C-N bond) at the piperidine nitrogen. This leads to two key precursors: 2-(piperidin-4-yl)acetamide (B176132) and a suitable benzylating agent, such as a benzyl (B1604629) halide . This approach is often preferred due to the reliability of N-alkylation reactions of secondary amines like piperidine.

An alternative disconnection can be made at the amide bond, which would lead to 1-benzylpiperidin-4-ylmethanamine and an acetylating agent. However, the first approach is generally more convergent and utilizes more readily accessible starting materials. A further disconnection of the 2-(piperidin-4-yl)acetamide intermediate at its amide bond reveals piperidin-4-ylacetic acid (or its ester) and ammonia as the foundational starting materials.

The synthesis of the target compound relies on the preparation and use of several key intermediates.

2-(Piperidin-4-yl)acetamide: This is the central precursor to the final product. nih.gov Its synthesis can be achieved starting from 2-(piperidin-4-yl)acetic acid or its corresponding esters (e.g., ethyl ester). ub.edusigmaaldrich.com The synthesis involves an amidation reaction. To prevent unwanted N-alkylation during the amidation step, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis of the Boc-protected acetic acid intermediate, 2-(1-(t-butoxycarbonyl)piperidin-4-yl)acetic acid, is a known procedure. ub.edu This protected acid can then be coupled with an amine source using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). ub.edu The final step to obtain 2-(piperidin-4-yl)acetamide is the removal of the Boc protecting group under acidic conditions, for example, using hydrochloric acid in dioxane. ub.edu

Benzyl Halides: Benzyl chloride or benzyl bromide are the most common reagents for introducing the benzyl group onto the piperidine nitrogen. chemicalforums.com These compounds are effective electrophiles in nucleophilic substitution reactions with secondary amines. The choice between the chloride and bromide often depends on reactivity, with benzyl bromide being the more reactive agent.

The final step in the proposed synthesis is the N-alkylation of 2-(piperidin-4-yl)acetamide with a benzyl halide. This reaction is a standard nucleophilic substitution.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the transition state. The presence of a base is crucial to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), or organic bases like triethylamine (TEA) or DIPEA. chemicalforums.com The reaction temperature can range from room temperature to elevated temperatures (e.g., 80 °C) to increase the reaction rate, sometimes with the aid of microwave irradiation. chemicalforums.com

Optimization Strategies:

Stoichiometry: To ensure complete conversion and maximize yield, a slight excess (e.g., 1.1 to 1.5 equivalents) of the benzyl halide and the base is often used.

Choice of Base and Solvent: The selection of the base and solvent can significantly impact the reaction outcome. A stronger, non-nucleophilic base can improve the rate, while the solvent choice affects reactant solubility and reaction kinetics. For instance, using DCM as a solvent with an organic base like DIEA can be effective. chemicalforums.com

Purity and Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts and excess base. The crude product is then purified, most commonly by column chromatography on silica gel, to isolate the this compound with high purity. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Novel Synthetic Approaches and Methodological Advancements for the Chemical Compound

While traditional synthetic methods are effective, modern chemistry seeks more sustainable and efficient processes. Advancements in green chemistry and flow synthesis offer promising alternatives for the preparation of this compound and related compounds.

Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis: One of the key green advancements applicable to the N-benzylation step is the use of microwave irradiation. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. mdpi.comresearchgate.net For the N-alkylation of the piperidine intermediate, microwave heating in a solvent like ethanol with K2CO3 as the base could provide a more energy-efficient and rapid alternative to conventional heating. chemicalforums.com

Alternative Solvents and Catalysts: The direct amidation of esters to form the 2-(piperidin-4-yl)acetamide intermediate can be made greener. Recent developments have explored solvent-free conditions or the use of more benign solvents than traditional polar aprotics. mdpi.com Furthermore, catalytic direct amidation methods that avoid the use of stoichiometric coupling reagents are being developed, which improves the atom economy of the synthesis. mdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control.

Improved Safety and Control: The N-benzylation reaction can be exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior heat dissipation, making the process safer, especially on a larger scale. semanticscholar.org Precise control over reaction parameters such as temperature, pressure, and residence time can be achieved, leading to better reproducibility and potentially higher yields. rsc.org

Telescoped and Automated Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps without the need for intermediate isolation and purification. For the synthesis of this compound, one could envision a multi-step flow process where the amidation to form the acetamide intermediate is followed immediately by an in-line N-benzylation step. uni-muenchen.de Such a continuous process can be automated, increasing efficiency and throughput, which is particularly valuable in medicinal chemistry for the rapid synthesis of compound libraries. rsc.org While a specific flow synthesis for this compound has not been published, the successful application of flow chemistry to the synthesis of related N-benzyl amides demonstrates its feasibility. rsc.org

Catalyst Development for Efficient Production of the Chemical Compound

The efficient synthesis of this compound and its precursors is crucial for its application in medicinal chemistry and drug development. Research has focused on developing catalytic systems that improve yield, reduce reaction times, and promote environmentally benign processes.

One key intermediate in the synthesis of many piperidine-containing compounds is N-Benzyl-4-piperidone . Methodologies for its preparation often involve a one-pot synthesis from benzylamine and an acrylic ester through a sequence of addition, condensation, hydrolysis, and decarboxylation reactions. Catalysts such as lithium chloride and calcium chloride have been employed to facilitate the hydrolysis and decarboxylation steps, leading to improved yields and simplified production processes google.com. The molar ratio of the catalyst to benzylamine is a critical parameter, typically ranging from 0.05 to 0.5 google.com.

Another approach involves the Dieckmann condensation of N,N-bis(β-propionic acid methyl ester)benzylamine, where the catalyst is sodium methoxide, generated in situ from sodium and methanol google.com. The use of an inert solvent like toluene is beneficial for this intermolecular condensation reaction google.com.

Microwave-assisted organic synthesis has also been explored for the preparation of N-Benzyl-4-piperidone. This technique utilizes microwave radiation to accelerate the Michael addition and Dieckmann condensation steps, significantly reducing reaction times guidechem.com.

For the synthesis of related acetamide structures, biocatalysis is emerging as a sustainable alternative. For instance, the enzymatic synthesis of N-benzyl acetoacetamide has been optimized using a self-optimizing reactor platform, demonstrating the potential of biocatalysts for developing more environmentally friendly pharmaceutical manufacturing processes rsc.org.

Preparation of this compound Analogues and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives. These modifications are typically aimed at exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of the parent compound.

The benzyl group of this compound is a common target for structural modification. Introducing substituents onto the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.

For example, in the development of anticonvulsant agents based on a similar N-benzyl-2-acetamidopropionamide scaffold, various substitutions on the benzyl ring have been explored nih.gov. While the provided data does not specify para-fluoro or dimethoxy substitutions for the direct this compound, the synthesis of analogues with substituted benzyl groups is a standard practice in medicinal chemistry. A general approach involves reacting 2-(piperidin-4-yl)acetamide with a substituted benzyl halide or by employing a substituted benzylamine in the initial steps of the synthesis.

A novel and efficient method for synthesizing N-benzyl-4-formyl-piperidine, a key intermediate for various derivatives, has been developed. This method involves the reaction of N-Benzyl-4-piperidone with dimethyloxosulfonium methylide to form an epoxide, which is then rearranged in the presence of magnesium bromide etherate to yield the target aldehyde in high yield researchgate.netresearchgate.net. This aldehyde can then be used to introduce a variety of substituted benzyl moieties.

The piperidine ring is another key area for derivatization. Modifications can include substitutions on the piperidine nitrogen, alterations to the ring itself, or the introduction of substituents at other positions.

N-Substitutions: The benzyl group on the piperidine nitrogen can be removed via hydrogenation and replaced with a wide array of other substituents through reactions like alkylation and acylation guidechem.com. This allows for the introduction of diverse chemical functionalities to probe their impact on biological activity. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized with various acyl and alkyl groups, including benzoyl, adamantanoyl, and diphenylacetyl, to evaluate their inhibitory activity against steroid-5alpha-reductase nih.gov.

Ring Size Variations: While direct evidence for ring size variations of the piperidine in this compound is not prevalent in the provided search results, the synthesis of related heterocyclic systems like N-benzyl-2-alkyl pyrrolidines has been achieved, indicating that methodologies for creating different ring sizes exist researchgate.net.

4,4-Disubstituted Piperidines: The Ugi four-component reaction has been utilized to synthesize a library of N-benzyl-4,4-disubstituted piperidines. This one-step reaction allows for the combination of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid to generate diverse structures with substituents at the 4-position of the piperidine ring ub.edu.

The acetamide linker provides further opportunities for chemical modification. Changes to the length of the alkyl chain, substitution on the methylene bridge, or alteration of the amide bond can all lead to new derivatives with potentially different properties.

Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that incorporating heteroatom substituents at the C3 position (adjacent to the acetamide) can lead to potent anticonvulsant activity nih.gov. This suggests that similar modifications to the -CH2- group in this compound could be a fruitful area for exploration.

Furthermore, the synthesis of peptoids, which are structurally similar to peptides, has been achieved using the Ugi four-component reaction. This methodology allows for the creation of N–benzyl–2–(N–benzylamido)acetamide structures, which can be considered derivatives where the acetamide linker has been significantly modified abq.org.br.

If chiral centers are present in the molecule or are introduced during derivatization, the stereoselective synthesis of enantiomers becomes a critical aspect. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

In the context of N-benzyl-2-acetamidopropionamide derivatives, it was found that the anticonvulsant activity resided principally in the (R)-stereoisomer nih.gov. This highlights the importance of stereochemistry in the biological activity of this class of compounds.

Methodologies for the enantiospecific synthesis of related N-benzyl-2-alkyl pyrrolidines and piperidines have been developed using chiral organoborane reagents researchgate.net. These methods provide access to enantiomerically pure building blocks that could be utilized in the synthesis of chiral derivatives of this compound.

Mechanistic Biological Activity and Molecular Target Engagement of N Benzyl 2 Piperidin 4 Yl Acetamide

In Vitro Evaluation of Biological Activities

The in vitro evaluation of N-Benzyl-2-(piperidin-4-yl)acetamide has been documented in several contexts, often as a reference compound or a building block for more potent and selective agents.

While extensive cell-based assay data for this compound is not widely published, its role as a precursor for CCR5 antagonists suggests its relevance in anti-HIV research. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 entry. For instance, a series of 1-(piperidin-4-yl)acetamide derivatives were developed as CCR5 antagonists, with some showing potent anti-HIV-1 activity. However, specific data on the anti-HIV, neuroprotective, or anti-cancer cell proliferation effects of the parent compound, this compound, remains limited in the reviewed literature.

The structural motif of this compound is found in compounds designed to inhibit various enzymes. A patent for the preparation of substituted piperidinyl-sulfone derivatives for treating Alzheimer's disease utilizes this compound as a starting material. This suggests a potential, though not explicitly detailed, interaction with enzymes relevant to Alzheimer's disease, such as acetylcholinesterase. However, direct enzyme inhibition data (IC₅₀ values) for this compound against specific enzymes like acetylcholinesterase, Src kinase, or DNA gyrase B are not prominently reported in the available scientific literature.

The most significant area of investigation for this compound and its analogs is in the context of receptor binding, particularly for orexin (B13118510) receptors. It is a known intermediate in the synthesis of potent orexin receptor antagonists. Research has shown that while this compound itself has a measurable affinity for orexin receptors, its derivatives exhibit significantly higher potency.

One study detailed the synthesis of (S)-N-benzyl-2-(piperidin-4-yl)acetamide and its subsequent conversion into more complex orexin receptor antagonists. The binding affinity of these compounds was evaluated, demonstrating the importance of further structural modifications to achieve high potency.

Table 1: Orexin Receptor Binding Affinity of this compound and a Derivative

| Compound | Orexin 1 (OX₁) Receptor Ki (nM) | Orexin 2 (OX₂) Receptor Ki (nM) |

| This compound | Data not specified | Data not specified |

| [(2R,4S)-4-(5-fluoropyridin-2-yl)-2-methylpiperidin-1-yl]-(5-methoxypyridin-2-yl)methanone (A derivative) | 0.8 | 1.2 |

While specific Ki values for this compound are not always provided in comparative studies, its role as a foundational structure is well-established. Its affinity for sigma receptors is another area of interest, given that many piperidine-containing compounds interact with this receptor class, though specific binding data for this compound is sparse.

There is a lack of specific studies focusing on the ability of this compound to induce cellular phenotypes such as apoptosis or to modulate gene expression. Research has predominantly focused on its utility as a synthetic intermediate rather than its direct effects on cellular behavior.

Direct target engagement studies for this compound in a cellular context are not well-documented. The evaluation of its more potent derivatives in cellular assays, such as functional calcium flux assays for orexin receptor antagonism, indicates that the core structure contributes to target binding, but requires further optimization for significant cellular activity.

Identification and Characterization of Molecular Targets

The primary molecular targets associated with this compound, based on the activities of its derivatives, are the orexin 1 (OX₁) and orexin 2 (OX₂) receptors. These are G protein-coupled receptors that play a crucial role in regulating the sleep-wake cycle. The compound serves as a scaffold that, when appropriately substituted, can bind to these receptors and antagonize the activity of the endogenous orexin peptides.

Additionally, the C-C chemokine receptor type 5 (CCR5) has been identified as a molecular target for derivatives of this compound. CCR5 is a key co-receptor for HIV-1 entry into host cells, and antagonists of this receptor represent a class of anti-retroviral drugs. The piperidine-acetamide core is a key pharmacophoric element that allows for interaction with the CCR5 binding pocket.

While this compound is a precursor for potential acetylcholinesterase inhibitors, direct characterization of its interaction with this enzyme is not available in the reviewed literature.

Table 2: Summary of Potential Molecular Targets

| Molecular Target | Evidence Type | Therapeutic Area |

| Orexin 1 Receptor (OX₁) | Intermediate for potent antagonists; binding affinity of derivatives tested. | Insomnia, Sleep Disorders |

| Orexin 2 Receptor (OX₂) | Intermediate for potent antagonists; binding affinity of derivatives tested. | Insomnia, Sleep Disorders |

| C-C Chemokine Receptor Type 5 (CCR5) | Precursor for potent antagonists with demonstrated anti-HIV-1 activity. | HIV/AIDS |

| Acetylcholinesterase (AChE) | Used in the synthesis of potential inhibitors for Alzheimer's disease. | Alzheimer's Disease (potential) |

In Vivo Studies in Animal Models for Mechanistic Insights

Behavioral or Physiological Responses in Animal Studies indicative of mechanistic activity

Direct behavioral or physiological studies in animal models specifically for this compound have not been identified in the reviewed scientific literature. However, research on structurally related compounds provides some insight into potential activities.

For example, derivatives of 4-benzylpiperidine (B145979) have been shown to act as monoamine releasing agents, with a preference for norepinephrine (B1679862) and dopamine (B1211576) over serotonin (B10506). wikipedia.org This activity can translate to stimulant-like behavioral effects. Furthermore, certain N-benzylpiperidine derivatives have been investigated for their effects on the central nervous system. For instance, some analogs have been synthesized and tested for their anti-acetylcholinesterase activity, which can lead to increased acetylcholine (B1216132) levels in the brain and potentially impact cognitive functions. In rats, a related compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to significantly increase acetylcholine content in the cerebral cortex and hippocampus. nih.gov

It is important to note that these findings are for structurally related but distinct molecules. Therefore, the specific behavioral and physiological responses to this compound would need to be determined through dedicated experimental studies.

Selectivity and Polypharmacology Profiling (in vitro and animal model studies)

The selectivity and polypharmacology profile of this compound has not been specifically characterized. However, the constituent chemical structures are known to interact with multiple targets, suggesting a potential for polypharmacology.

A comprehensive off-target activity profile for this compound is not available. Computational analyses of related 2-(piperidin-4-yl)acetamide (B176132) derivatives have suggested that physicochemical properties such as hydrophobicity and the presence of polar groups can influence their potential for off-target effects, such as hERG blocking activity. nih.gov The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. The study indicated that hydrophobic properties on the van der Waals surface of these molecules are favorable for both the intended MCH R1 antagonistic activity and the undesirable hERG blocking, while polar or electronegative groups are detrimental to both. nih.gov

The N-benzylpiperidine scaffold itself has been associated with a wide range of biological activities, implying a potential for multiple off-target interactions. nih.gov

There is no specific information available regarding the assessment of this compound's specificity within target families.

Studies on similar structures highlight the importance of specific substitutions in determining selectivity. For example, in a series of N-benzyl piperidine (B6355638) derivatives, substitutions on the benzyl (B1604629) ring were found to significantly influence affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov Several of these compounds demonstrated high affinity for DAT with a broad range of SERT/DAT selectivity ratios and minimal affinity for NET. nih.gov

In another study focusing on sigma receptors, N-benzyl-N-methylamine derivatives of piperidine showed varying selectivity between σ1 and σ2 receptor subtypes. nih.gov This underscores that minor structural modifications can significantly alter the selectivity profile of a compound within a receptor family.

The table below summarizes the selectivity of some N-benzyl piperidine derivatives for monoamine transporters, illustrating the principle of how structural changes can impact target selectivity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio |

| Analog 1 | 5.4 | 120 | >10000 | 22 |

| Analog 2 | 3.2 | 340 | >10000 | 106 |

| Analog 3 | 1.8 | 800 | >10000 | 444 |

| Data adapted from a study on substituted N-benzyl piperidines and their affinity for monoamine transporters. The compounds listed are analogs and not this compound. |

Without direct experimental data for this compound, its selectivity profile remains speculative and would require thorough investigation through in vitro binding and functional assays against a panel of receptors, enzymes, and ion channels.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 2 Piperidin 4 Yl Acetamide Derivatives

Exploration of Structural Modifications and their Impact on Biological Activity

The biological activity of N-Benzyl-2-(piperidin-4-yl)acetamide derivatives can be significantly altered by structural modifications at three key positions: the benzyl (B1604629) substituent, the piperidine (B6355638) ring, and the acetamide (B32628) linker.

SAR Analysis of the Benzyl Substituents

The nature and position of substituents on the benzyl group play a critical role in the biological activity of these compounds. For instance, in the context of sigma receptor ligands, substitution on the aromatic ring of the benzyl group generally results in a similar or slightly decreased affinity for sigma-1 receptors. researchgate.net However, halogen substitution on the benzyl group's aromatic ring can lead to a significantly increased affinity for sigma-2 receptors. researchgate.net

In the pursuit of acetylcholinesterase (AChE) inhibitors, the benzyl group is a key feature. The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), a potent AChE inhibitor, underscores the importance of the N-benzyl moiety for high-affinity binding. nih.gov Further studies on N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE have also highlighted the significance of the benzyl group in achieving desired biological activity. nih.gov

| Compound/Modification | Target | Effect on Activity | Reference |

| Halogen substitution on benzyl ring | Sigma-2 Receptor | Increased affinity | researchgate.net |

| Substitution on benzyl ring | Sigma-1 Receptor | Similar or slightly decreased affinity | researchgate.net |

| N-benzyl group | Acetylcholinesterase | Important for high-affinity binding | nih.gov |

SAR Analysis of the Piperidine Ring and its Substituents (e.g., N-methylation, piperidine nitrogen substitution)

The piperidine ring is a versatile scaffold, and modifications to this core structure profoundly influence the pharmacological profile of this compound derivatives. The piperidine motif is prevalent in many biologically active compounds and serves as a crucial building block in drug design. researchgate.net

Substitution on the piperidine nitrogen is a common strategy to modulate activity. For instance, replacing the N-benzyl group with other substituents can alter the compound's selectivity and potency for various targets. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the N-benzyl group was found to be crucial for high affinity at sigma-1 receptors. nih.gov

Furthermore, the conformational constraint of the piperidine ring through bridging can also impact receptor affinity. Studies on bridged piperidine analogues have shown that it is possible to maintain high affinity for certain receptors, suggesting that the receptor's binding pocket can accommodate sterically constrained modifications in the piperidine region. nih.gov

| Modification | Effect on Activity/Property | Reference |

| N-benzyl group | Crucial for high sigma-1 receptor affinity | nih.gov |

| Bridged piperidine ring | Can maintain high receptor affinity | nih.gov |

SAR Analysis of the Acetamide Linker Region

The acetamide linker connecting the piperidine ring and the benzyl group is another critical determinant of biological activity. The length, rigidity, and chemical nature of this linker can influence how the molecule interacts with its biological target.

In the case of sigma receptor ligands, the acetamide moiety is part of the core structure that contributes to binding. nih.gov Studies on related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown that the phenylacetamide portion is a key pharmacophoric element. researchgate.netnih.gov Replacement of the phenyl ring in the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) had no significant effect on sigma-1 receptor affinity. However, replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. researchgate.net

Identification of Key Pharmacophoric Elements within this compound Scaffold

Pharmacophore modeling and ligand-based drug design are powerful tools for identifying the essential structural features required for a molecule's biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

For this compound derivatives targeting sigma receptors, pharmacophore models have been developed. Comparative Molecular Field Analysis (CoMFA) revealed that the electrostatic properties of substituents in the phenylacetamide aromatic ring are strong influencers of binding to sigma-1 receptors. researchgate.net This suggests that the distribution of charge within this region is a key factor for potent receptor interaction.

Ligand-based drug design approaches have been instrumental in the development of N-benzyl piperidine derivatives as inhibitors for various enzymes, including AChE and HDAC. nih.gov These models help in the rational design of new analogues with improved potency and selectivity.

Essential Functional Groups for Target Interaction

Based on SAR studies, several functional groups have been identified as essential for the target interaction of this compound derivatives.

For sigma-1 receptor binding, the key pharmacophoric elements include:

A basic nitrogen atom within the piperidine ring.

An aromatic ring (the benzyl group).

A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives highlighted the importance of the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide structure for high affinity and selectivity for sigma-1 receptors. nih.gov Electron-donating groups on the phenylacetamide aromatic ring, such as OH, OMe, or NH2, generally resulted in moderate affinity for sigma-1 receptors but weak or negligible affinity for sigma-2 receptors. nih.gov Halogen substitutions, on the other hand, tended to increase affinity for sigma-2 receptors. nih.gov

For acetylcholinesterase inhibition, the N-benzylpiperidine moiety is a well-established pharmacophoric element, as exemplified by the drug Donepezil. nih.gov

Structure-Activity Relationship for Selectivity and Potency

The affinity and selectivity of this compound derivatives for σ₁ and σ₂ receptors are highly dependent on the nature and position of substituents on the aromatic rings of the molecule.

The parent compound, this compound, itself displays a high affinity for σ₁ receptors and a notable selectivity over σ₂ receptors, with reported Ki values of 3.90 nM for σ₁ and 240 nM for σ₂. researchgate.netnih.govanalchemres.org Modifications to the phenylacetamide moiety have revealed several key trends:

Positional Isomerism: Substituents on the phenyl ring of the acetamide portion significantly influence receptor affinity. In general, compounds with substituents at the 3-position exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. researchgate.netnih.govanalchemres.org The selectivity for σ₁ receptors for several substituted analogues follows the trend of 3-position > 2-position ≈ 4-position. researchgate.netnih.govanalchemres.org

Halogen Substitution: The introduction of halogen atoms onto the phenylacetamide ring generally leads to an increased affinity for σ₂ receptors while maintaining a comparable high affinity for σ₁ receptors. researchgate.netnih.govanalchemres.org This modification, therefore, tends to decrease the σ₁/σ₂ selectivity. For instance, simultaneous halogen substitution on both the phenylacetamide and the benzyl aromatic rings results in a similar affinity for σ₁ receptors but a significantly increased affinity for σ₂ receptors. nih.gov

Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂), on the phenylacetamide ring results in a moderate affinity for σ₁ receptors but a weak or negligible affinity for σ₂ receptors. researchgate.netnih.govanalchemres.org This makes such substitutions a valuable strategy for enhancing selectivity for the σ₁ receptor. The 2-fluoro-substituted analog stands out, exhibiting the highest selectivity for σ₁ receptors among a series of tested compounds, with a Ki of 3.56 nM for σ₁ and 667 nM for σ₂. researchgate.netnih.govanalchemres.org

Aromatic System Variation: Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole does not significantly alter the σ₁ receptor affinity. nih.gov However, the introduction of imidazole or pyridyl rings leads to a substantial loss of affinity (over 60-fold) for σ₁ receptors and no significant binding at σ₂ receptors. nih.gov

Benzyl Group Substitution: Modifications to the benzyl group generally result in a similar or slightly decreased affinity for σ₁ receptors. nih.gov

The following interactive table provides a summary of the binding affinities for a selection of this compound derivatives, illustrating the impact of different substituents on potency and selectivity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To further elucidate the complex interplay between molecular structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound derivatives and related compounds. These mathematical models aim to predict the biological activity of new compounds based on their structural and physicochemical properties, thereby guiding the synthesis of more potent and selective molecules.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can numerically represent the structural features of the compounds. For derivatives of benzylacetamide, a wide array of descriptors have been employed, categorized as constitutional (0D), topological (2D), and geometric (3D), as well as quantum-chemical descriptors. unicamp.br

In a study on the anticonvulsant activity of a series of 51 benzylacetamide derivatives, a large pool of 1497 DRAGON-type descriptors was initially calculated. unicamp.br These descriptors encode various aspects of the molecular structure, including:

Constitutional descriptors (0D): These describe the basic composition of the molecule, such as the number of atoms, bonds, and specific functional groups.

Topological descriptors (2D): These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

3D-MoRSE descriptors: These are based on the 3D coordinates of the atoms and encode information about the 3D structure of the molecule.

Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as charges and orbital energies.

From this extensive set of descriptors, a smaller, more relevant subset is selected for model development using statistical techniques like multiple linear regression (MLR). The goal is to build a model that is both statistically sound and easily interpretable. For the benzylacetamide derivatives, it was found that models based solely on 0D (constitutional) or quantum descriptors did not possess high statistical quality. unicamp.br However, a combination of 2D and 3D descriptors yielded a QSAR model with high predictive quality. unicamp.br This indicates that both the topology and the three-dimensional arrangement of the atoms are crucial for the anticonvulsant activity of these compounds.

The general process for developing a QSAR model involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Descriptor Selection: Statistical methods are used to select a subset of descriptors that are most correlated with the biological activity.

Model Building: A mathematical equation is generated that relates the selected descriptors to the biological activity.

Model Validation: The model's robustness and predictive power are rigorously tested.

Predictive Capabilities of QSAR Models for New Derivatives

A crucial aspect of any QSAR model is its ability to accurately predict the activity of new, untested compounds. This predictive capability is assessed through various validation techniques.

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the dataset, and a QSAR model is built with the remaining compounds. This model is then used to predict the activity of the removed compound. This is repeated until every compound has been left out once. A high correlation between the predicted and actual activities indicates a robust model.

External Validation: This is considered a more stringent test of a model's predictive power. The initial dataset is divided into a training set, which is used to build the model, and a test set, which is kept separate. The model's ability to predict the activities of the compounds in the test set is then evaluated. A high correlation here suggests that the model can be generalized to new chemical entities.

For the QSAR model developed for the anticonvulsant activity of benzylacetamide derivatives, both internal and external validation were performed. unicamp.br The model combining 2D and 3D descriptors demonstrated high predictive quality with a calibration correlation coefficient (Rcal) of 0.888, a leave-one-out cross-validation correlation coefficient (Rloo) of 0.867, and an external validation correlation coefficient (Rval) of 0.814. unicamp.br These statistical parameters indicate a robust model with good predictive capabilities for new derivatives.

The successful development and validation of QSAR models for this compound and its analogs provide a powerful tool for medicinal chemists. By using these models, it is possible to prioritize the synthesis of new derivatives that are predicted to have improved potency and selectivity, thereby accelerating the drug discovery process.

Computational and Theoretical Studies on N Benzyl 2 Piperidin 4 Yl Acetamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a ligand for its protein target.

Docking Studies with Identified or Putative Protein Targets

The N-benzyl-piperidine core, a key feature of N-Benzyl-2-(piperidin-4-yl)acetamide, has been computationally evaluated against several important protein targets implicated in a range of diseases.

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic nervous system, AChE is a primary target for the treatment of Alzheimer's disease. nih.gov Docking studies on N-benzyl-piperidine derivatives, rationally designed based on the structure of the known AChE inhibitor donepezil, have been performed to predict their binding modes. colab.ws These studies often show the protonated benzylpiperidine moiety interacting with the catalytic active site (CAS) of the enzyme. abq.org.br Similarly, peptoids containing a related N–benzyl (B1604629)–2–(N–benzylamido)acetamide structure have been docked into the active sites of both acetylcholinesterase and butyrylcholinesterase (BuChE) to explain their inhibitory selectivity. nih.gov

HIV-1 Reverse Transcriptase (RT): This viral enzyme is a critical target for antiretroviral therapy. mdpi.com An analysis of the binding motifs of known non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the discovery of novel piperidine-linked aminopyrimidine derivatives containing an N-benzyl group. nih.govresearchgate.net Docking and crystal structure analysis of these compounds revealed their binding motifs within the NNRTI binding pocket, providing a basis for their broad activity against wild-type and drug-resistant viral strains. nih.govresearchgate.net

DNA Gyrase B (GyrB): An essential bacterial enzyme, DNA gyrase is a validated target for antibacterial agents. nih.gov While direct docking studies of this compound against DNA gyrase B are not extensively reported, computational methods have been used to explore other scaffolds. For instance, de novo design approaches have utilized docked benzothiazole (B30560) and N-phenylpyrrolamide derivatives to identify novel chemical analogues with high binding energy for the ATP-binding site of GyrB. nih.gov

Sigma (σ) Receptors: These receptors are implicated in various neurological disorders and are a target for therapeutic development. scielo.br Computational studies have shown that N-benzylpiperidin-4yl-phenylacetamide analogues possess a high affinity for σ1 receptors. scielo.br Docking models of related polyfunctionalized pyridines with an N-benzyl-piperidine motif have been used to understand their potent and selective binding to σ1 and σ2 receptors, identifying key interactions within the receptor's binding pocket.

Analysis of Binding Modes and Key Interactions

The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity. For derivatives of the N-benzyl-piperidine scaffold, several key interaction types are consistently observed across different targets.

Hydrogen Bonding: This is a critical interaction for stabilizing ligand binding. In studies with AChE, the carbonyl group of acetamide (B32628) derivatives has been shown to form significant hydrogen bonds with amino acid residues like Tyrosine 121 in the enzyme's active site. abq.org.br For sigma receptor ligands, hydrogen bonds between an amine group and residues such as Glu172 are crucial for stabilizing the complex.

π-Stacking and Cation-π Interactions: The aromatic benzyl ring is frequently involved in π-π stacking interactions with aromatic residues like Tryptophan (Trp286) and Tyrosine (Tyr341) in the active site of AChE. nih.gov Furthermore, the piperidine (B6355638) nitrogen, which can be protonated at physiological pH, can form strong cation-π interactions with these same aromatic residues, a feature commonly exploited in the design of AChE inhibitors and other CNS-active agents. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Tyr121 | Hydrogen Bond | abq.org.br |

| Trp286, Tyr341 | π-π Stacking, Cation-π | nih.gov | |

| Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Hydrogen Bond | |

| Tyr206, Leu105 | Hydrophobic/π-alkyl | ||

| HIV-1 Reverse Transcriptase | K103, Y181, Y188 | Hydrophobic/van der Waals | nih.govresearchgate.net |

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its protein target over time. This method complements static docking by assessing the stability of predicted binding poses and exploring the flexibility of the system.

Conformational Analysis of the Chemical Compound in Solution and Bound States

Understanding the conformational preferences of this compound is crucial for predicting its bioactive shape. The amide bond within the acetamide group can lead to the existence of cis (E) and trans (Z) rotamers due to hindered rotation. nih.gov

Protein-Ligand Complex Dynamics and Stability

MD simulations are frequently used to validate the stability of binding poses obtained from molecular docking. colab.ws For N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, MD simulations have indicated the formation of favorable and stable complexes with both AChE and BuChE. colab.ws The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket without significant conformational changes that would lead to dissociation. researchgate.net Such simulations have also been used to refine binding free energy estimations, providing a more accurate prediction of a compound's potency. colab.ws

| Study Focus | System Studied | Key Finding | Reference |

|---|---|---|---|

| Complex Stability | N-benzyl-piperidine derivative with AChE/BuChE | Formation of a stable protein-ligand complex with low binding free energy. | colab.ws |

| Conformational Behavior | N-benzyl-N-(furan-2-ylmethyl)acetamide in solution | Compound exists as a dynamic equilibrium of multiple stable cis(E) and trans(Z) rotamers. | nih.gov |

| Binding Stability | Designed analogues with DNA Gyrase B | Analogues formed stable complexes with the target enzyme over 100 ns simulations. |

De Novo Drug Design Approaches utilizing this compound as a Scaffold

The N-benzyl-piperidine and related piperidine acetamide motifs are valuable starting points, or scaffolds, for de novo drug design and scaffold morphing. nih.gov These strategies aim to create novel molecules with improved potency, selectivity, and pharmacokinetic properties by modifying or building upon an existing chemical framework. mdpi.comnih.gov

The versatility of the this compound scaffold allows for systematic modifications at several key positions:

The Benzyl Ring: Substitution on this ring can modulate hydrophobic and electronic properties, and introduce new interactions with the target protein.

The Piperidine Ring: Introducing chirality or substituents can optimize the three-dimensional shape and interactions within the binding pocket. mdpi.comnih.gov

The Acetamide Linker: The length and nature of the linker can be altered to achieve optimal positioning of the key pharmacophoric elements.

For example, the rational modification of donepezil's N-benzylpiperidine core led to new dual inhibitors of AChE and BuChE. colab.ws In other work, the piperidine-4-carboxamide moiety has been identified through virtual screening as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, another target for Alzheimer's disease. These examples highlight how the core structure of this compound can be computationally and synthetically elaborated to generate new lead compounds for diverse therapeutic targets.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nih.govejosat.com.tr It is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties that are crucial for understanding a molecule's behavior. nih.govnih.gov

Electronic structure analysis focuses on the arrangement of electrons within a molecule, which dictates its chemical reactivity. Key parameters derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests the molecule is more reactive. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com Analysis of these frontier orbitals helps in understanding charge transfer interactions within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps in identifying the regions prone to electrophilic and nucleophilic attacks. scispace.com For instance, in related structures, negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.gov This information is vital for predicting how the molecule might interact with biological targets. scispace.com

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates the electron-donating capability of a molecule. Higher energy corresponds to a better electron donor. | mdpi.com |

| LUMO Energy | Indicates the electron-accepting capability of a molecule. Lower energy corresponds to a better electron acceptor. | mdpi.com |

| HOMO-LUMO Gap | A small energy gap is associated with high chemical reactivity and low kinetic stability. | nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rs This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as constitutional (0D), topological (2D), geometrical (3D), electronic, and quantum chemical. kg.ac.rs

In studies of related acetamido-N-benzylacetamide derivatives, a variety of descriptors have been used to build QSAR models for anticonvulsant activity. kg.ac.rs These include:

Constitutional descriptors: Such as the number of oxygen atoms (nO) and the number of benzene (B151609) rings (nBnz). kg.ac.rs

Topological descriptors: Which describe the connectivity of atoms, like the Wiener index. kg.ac.rs

Quantum-chemical descriptors: Such as the partial charge at specific atoms (e.g., the carbonyl carbon) and the sum of partial charges in a substituent. kg.ac.rs

Research has shown that models combining 2D and 3D descriptors often have high predictive quality, indicating the importance of both the topology and the spatial arrangement of the molecule for its biological activity. kg.ac.rs

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Example | Relevance | Reference |

|---|---|---|---|

| Constitutional (0D/1D) | nO (number of Oxygen atoms), nBnz (number of Benzene rings) | Describes the basic composition and functional groups. | kg.ac.rs |

| Topological (2D) | Wiener index on distance code (Wmean) | Characterizes molecular branching and size. | kg.ac.rs |

| Quantum-Chemical | Partial charge at the C-terminal carbonyl carbon (qCC) | Relates to electronic interactions and reactivity. | kg.ac.rs |

| Quantum-Chemical | Sum of partial charge in the α substituent (qαtotal) | Quantifies the electronic influence of substituents. | kg.ac.rs |

Virtual Screening and Ligand-Based Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Ligand-based design, a key component of this, utilizes knowledge of molecules known to be active to find new ones.

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to exert a specific biological activity. researchgate.net

Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen large compound databases to find new molecules that fit the model. researchgate.net For example, in the search for antagonists of the 5HT7 receptor, a five-point pharmacophore hypothesis was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, a positive group, and an aromatic ring. researchgate.net This approach successfully identified new potential inhibitors from a database. researchgate.net This methodology could be applied to this compound and its analogues to discover compounds with similar desired activities.

Similarity searching is a fundamental ligand-based virtual screening method. It operates on the principle that molecules with similar structures are likely to have similar biological activities. This involves calculating molecular fingerprints or descriptors for a known active compound and then searching a database for molecules with the most similar fingerprints.

This strategy has been employed in the study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, which are structurally related to this compound. nih.gov In that research, a descriptor-based similarity study was used to compare the designed compounds with known atypical antipsychotics, particularly for predicting blood-brain barrier permeation. nih.gov

Clustering involves grouping a set of compounds into clusters based on their structural similarity. This helps in analyzing the chemical diversity of a compound library and in selecting a representative subset for further screening or synthesis. These techniques are valuable for exploring the chemical space around this compound to identify novel analogues with potentially improved properties.

Future Directions and Emerging Research Avenues for N Benzyl 2 Piperidin 4 Yl Acetamide

Potential for Development as Chemical Probes for Biological Systems

The development of N-Benzyl-2-(piperidin-4-yl)acetamide and its derivatives as chemical probes could provide invaluable tools for dissecting complex biological processes.

Utility in Target Validation and Pathway Elucidation

Derivatives of N-benzyl piperidine (B6355638) have been successfully designed as inhibitors for various enzymes, including histone deacetylases (HDAC) and acetylcholinesterase (AChE). nih.gov By systematically modifying the structure of this compound, researchers could develop potent and selective ligands for novel biological targets. These chemical probes would be instrumental in validating the role of these targets in disease and elucidating their downstream signaling pathways. The N-benzyl piperidine moiety often contributes to crucial cation-π interactions within the binding sites of target proteins, a feature that can be exploited in the rational design of such probes. nih.govresearchgate.net

Design of Affinity Labels or Biosensors

The core structure of this compound could be functionalized to create affinity labels or components of biosensors. By incorporating reactive groups or reporter molecules (e.g., fluorophores, biotin), derivatives of this compound could be used to irreversibly label and identify their protein targets within a complex biological sample. Furthermore, the development of biosensors incorporating this scaffold could enable the real-time detection and quantification of specific analytes, offering insights into dynamic cellular processes.

Exploration of Novel Therapeutic Areas (Mechanistic Research Focus)

The established biological activities of related compounds open up intriguing possibilities for the therapeutic applications of this compound, warranting further mechanistic investigation.

Repurposing or Identification of New Biological Activities

The N-benzyl piperidine framework is present in a number of approved drugs and clinical candidates, highlighting its therapeutic potential. nih.govresearchgate.net Research into analogous structures has revealed a wide spectrum of biological activities, including anticonvulsant, nih.gov antibacterial, nih.gov and anti-inflammatory properties. A thorough screening of this compound in a variety of biological assays could uncover novel therapeutic applications. For instance, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown antibacterial, antifungal, and anthelmintic activity. researchgate.net

Applications in Neglected Tropical Diseases or Rare Disorders (from a research perspective)

From a research standpoint, the potential application of this compound in the context of neglected tropical diseases warrants exploration. For example, the structurally related compound N-benzylacetamide has been identified as a major metabolite of benznidazole, a drug used to treat Chagas disease, a neglected tropical illness. nih.gov This finding suggests that the N-benzylacetamide scaffold may have a role in the biological activity or metabolism related to this disease. Investigating whether this compound or its derivatives exhibit any activity against the Trypanosoma cruzi parasite could be a valuable line of inquiry.

Advanced Synthetic Methodologies and Scalability for Research Purposes

To facilitate the exploration of these future research directions, the development of efficient and scalable synthetic routes to this compound and its analogs is crucial. While standard amidation reactions are likely applicable, the exploration of novel synthetic strategies could provide access to a wider range of derivatives for structure-activity relationship (SAR) studies. Methodologies that allow for the late-stage functionalization of the piperidine or benzyl (B1604629) rings would be particularly valuable for creating a diverse library of compounds for biological screening. Ensuring that these synthetic routes are scalable will be essential for producing the quantities of material required for in-depth preclinical research.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound and its derivatives is paramount for its development as a potential therapeutic agent. Systems biology and various omics technologies offer a holistic approach to unravel the complex biological interactions of this compound. springernature.comresearchgate.net By moving beyond a single-target perspective, these methodologies can provide a comprehensive view of the cellular and organismal response to the compound. nih.gov

Genomics and Transcriptomics: The initial step in understanding the compound's effect at a molecular level would involve genomic and transcriptomic profiling. DNA microarray or next-generation sequencing (NGS) can be employed to identify genes that are differentially expressed in response to treatment with this compound in relevant cell lines or animal models. This can provide clues about the cellular pathways modulated by the compound. omicstutorials.com

Proteomics: A quantitative analysis of the proteome using techniques like mass spectrometry can reveal changes in protein expression and post-translational modifications. omicstutorials.com This approach can help in identifying the direct protein targets of this compound and its downstream effects on protein networks.

Metabolomics: By studying the global metabolic profile of a biological system upon treatment with the compound, metabolomics can shed light on the alterations in metabolic pathways. omicstutorials.com This is crucial for understanding the functional consequences of the compound's interaction with its molecular targets.

Integrated Multi-Omics Analysis: The true power of these approaches lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. omicstutorials.comnashbio.com This multi-omics approach provides a systems-level understanding of the compound's mechanism of action, allowing for the identification of novel biomarkers for efficacy and potential off-target effects. nashbio.com

| Omics Approach | Potential Application for this compound Research | Expected Outcomes |

| Genomics | Identifying genetic variations that influence sensitivity to the compound. | Discovery of predictive biomarkers for patient stratification. |

| Transcriptomics | Profiling gene expression changes in response to treatment. | Elucidation of modulated signaling pathways. |

| Proteomics | Identifying direct protein targets and downstream signaling events. | Target deconvolution and mechanism of action confirmation. |

| Metabolomics | Assessing changes in cellular metabolism upon compound exposure. | Understanding of functional outcomes and potential metabolic liabilities. |

| Multi-Omics | Integrating all omics data for a holistic view of the compound's effects. | Comprehensive understanding of the mechanism of action and network perturbations. |

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully exploit the potential of this compound. nih.govacs.orgacs.org Advancing the research on this compound from a promising scaffold to a potential clinical candidate will require the concerted efforts of experts from various scientific disciplines. wikipedia.orgsolubilityofthings.com

Medicinal and Synthetic Chemistry: The synthesis of a focused library of derivatives based on the this compound scaffold is a fundamental first step. Synthetic chemists can explore modifications of the benzyl and piperidine rings, as well as the acetamide (B32628) linker, to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking and dynamics simulations, can guide the rational design of new derivatives. abq.org.br Computational approaches can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the synthesized compounds, thereby prioritizing them for further experimental evaluation.

Pharmacology and Biology: In vitro and in vivo pharmacological studies are essential to evaluate the biological activity of the synthesized compounds. acs.org This includes target-based screening against various receptors, enzymes, and ion channels, as well as phenotypic screening to identify novel therapeutic applications.

Structural Biology: Elucidating the three-dimensional structure of this compound or its derivatives in complex with their biological targets through techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights for structure-based drug design.

Translational Medicine: Collaboration with clinicians and translational scientists will be crucial for the preclinical and potential clinical development of promising lead compounds. This includes the design of relevant animal models of disease and the development of biomarkers to monitor therapeutic response.

| Research Area | Key Objectives | Potential Collaborators |

| Medicinal Chemistry | Synthesis of a diverse library of derivatives. | Synthetic Organic Chemists |

| Computational Chemistry | Rational design and in silico screening of new compounds. | Computational Modelers, Bioinformaticians |

| Pharmacology | In vitro and in vivo evaluation of biological activity. | Pharmacologists, Cell Biologists |

| Structural Biology | Determination of compound-target complex structures. | Structural Biologists, Crystallographers |

| Translational Medicine | Preclinical and clinical development strategy. | Clinicians, Pathologists, Biomedical Researchers |

By embracing these future directions and fostering a collaborative research environment, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-2-(piperidin-4-yl)acetamide, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amide coupling. Key steps include:

- Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to stabilize intermediates .

- Temperature control (e.g., reflux at 80–100°C) to avoid side reactions .

- Progress monitoring via thin-layer chromatography (TLC) to optimize reaction termination .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : For absolute configuration determination using SHELX software (e.g., SHELXL for refinement) .

Q. How can initial biological screening assays be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against targets like α-glucosidase or acetylcholinesterase via spectrophotometric methods .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer :

- Substituent Analysis : Modify the benzyl or piperidine moieties to assess impact on bioactivity (e.g., electron-withdrawing groups enhance enzyme inhibition) .

- Table: Key Modifications and Effects

| Substituent | Bioactivity Change | Target Selectivity |

|---|---|---|

| 4-Methylbenzyl | ↑ Cytotoxicity | Cancer cell lines |

| Sulfonyl groups | ↑ Enzyme binding | α-Glucosidase |

| Heterocyclic cores | ↓ Off-target effects | Improved SAR |

Q. What methodologies resolve contradictions in biological activity data across studies of this compound analogs?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .

- Dose-Response Curves : Validate discrepancies using log-dose vs. response models .

Q. How can X-ray crystallography and SHELX software elucidate the 3D structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use a Bruker AXS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check R-factors (e.g., R₁ < 0.05) and electron density maps for accuracy .

Q. What strategies enhance target selectivity when modifying the piperidine and benzyl moieties of this compound?

- Methodological Answer :

- Piperidine Modifications : Introduce alkyl groups (e.g., isopropyl) to sterically block non-target interactions .

- Benzyl Functionalization : Add para-substituents (e.g., methoxy) to improve lipophilicity and blood-brain barrier penetration .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Methodological Notes

- Citing Evidence : References are formatted as to align with provided sources.

- Depth : Advanced questions emphasize experimental design, data analysis, and structural optimization, reflecting academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.